2-(2-Nitroethyl)furan
Overview
Description
2-(2-Nitroethyl)furan is an organic compound characterized by a furan ring substituted with a nitroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitroethyl)furan typically involves the nitration of furan derivatives. One common method is the electrophilic nitration of 2-unsubstituted furans using a mixture of nitric acid and acetic acid. Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by oxidation of the resulting 2-(2-nitroethyl)phenols .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, utilizing controlled reaction conditions to ensure high yield and purity. The use of hypervalent iodine compounds, such as phenyl iodosodiacetate, in the presence of tetrabutylammonium iodide and triethylamine as a base, has been reported to be effective for the preparation of nitrobenzofurans .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Nitroethyl)furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like acetyl nitrate for nitration, sulfur trioxide for sulfonation, and bromine for halogenation.
Major Products:
Oxidation: Formation of nitrobenzofurans.
Reduction: Formation of aminoethylfuran derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated furan derivatives.
Scientific Research Applications
2-(2-Nitroethyl)furan has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-Nitroethyl)furan involves its interaction with biological targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the reactive intermediates formed .
Comparison with Similar Compounds
2-Nitrobenzofuran: Similar in structure but with a benzene ring fused to the furan ring.
2-Nitrothiophene: Contains a thiophene ring instead of a furan ring.
2-Nitropyrrole: Contains a pyrrole ring instead of a furan ring.
Uniqueness: 2-(2-Nitroethyl)furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other nitro-substituted heterocycles.
Properties
IUPAC Name |
2-(2-nitroethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c8-7(9)4-3-6-2-1-5-10-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQAMTGSMRTUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280269 | |
Record name | 2-(2-nitroethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5462-90-8 | |
Record name | 5462-90-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-nitroethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.